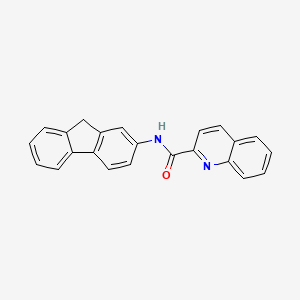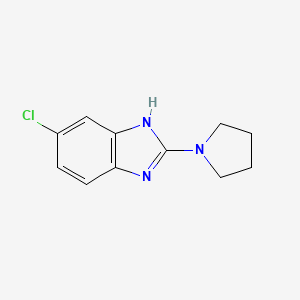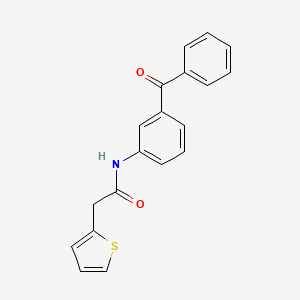![molecular formula C21H25N3O2 B5616141 2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)
2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves complex reactions, including the reaction of pyridinium or isoquinolinium N-ylides with methoxy-substituted ethylenes, leading to various indolizine and pyrrolo[2,1-a]isoquinoline derivatives. For example, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a quinoline proton sponge, involves a series of reactions including aminodehalogenation and nucleophilic substitution of methoxy groups (Dyablo et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray diffraction and spectral data analysis. These studies reveal the complex geometries and electronic structures of the compounds. For instance, copper(II) complexes derived from related quinoline derivatives have been characterized, showing square pyramidal geometries (Hang et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including Diels-Alder reactions, which have been utilized to synthesize isoquinoline derivatives from pyridones with methoxy-1,3-butadienes, yielding compounds with significant biological activities (Fujita et al., 2000). These reactions highlight the reactivity and versatility of the quinoline scaffold in chemical synthesis.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments. Studies have shown that the crystal structures of these compounds can vary significantly, influenced by their specific substituents and molecular conformations (Glidewell et al., 2003).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including their reactivity towards nucleophiles and electrophiles, redox behavior, and complexation with metals. These properties are foundational to their application in various fields, including medicinal chemistry and material science. For instance, the synthesis and alkylation of 1-alkyl(aryl)-4-cyano-3-dicyanomethylene-substituted carbo[c]fused pyridines demonstrate the rich chemistry of quinoline derivatives and their potential for generating diverse compounds (Dyachenko et al., 2013).
properties
IUPAC Name |
2-[[(2-methoxy-1-pyridin-2-ylethyl)-methylamino]methyl]-6,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14-9-15(2)21-17(10-14)20(25)11-16(23-21)12-24(3)19(13-26-4)18-7-5-6-8-22-18/h5-11,19H,12-13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIJPJRARBZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN(C)C(COC)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dimethyl-4-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5616060.png)
![2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5616067.png)
![ethyl 4-[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]-1-piperidinecarboxylate](/img/structure/B5616078.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(4-fluoro-2-methylphenyl)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5616083.png)


![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5616105.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5616106.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)


![5-{2-[(3-fluorobenzyl)oxy]phenyl}-3-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B5616137.png)

![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)